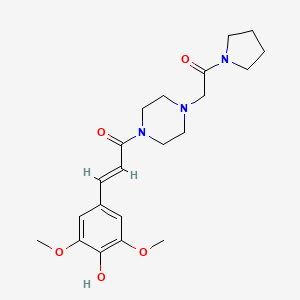
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnamoyl group, a pyrrolidinocarbonyl group, and a piperazine ring. The presence of methoxy and hydroxy groups on the cinnamoyl moiety adds to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine typically involves multiple steps, starting with the preparation of the cinnamoyl derivative. The cinnamoyl derivative can be synthesized through the esterification of cinnamic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then subjected to hydroxylation to introduce the hydroxy group at the 4-position.
The next step involves the coupling of the cinnamoyl derivative with a pyrrolidinocarbonylmethylpiperazine intermediate. This coupling reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the use of engineered yeast strains to produce the compound. This method leverages the ability of yeast to express specific enzymes that catalyze the formation of the desired product from simpler precursors .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cinnamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The cinnamoyl moiety may also interact with cellular receptors and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can be compared with other cinnamoyl derivatives, such as:
N-(3’,4’-dimethoxycinnamoyl)-anthranilic acid: Known for its anti-inflammatory properties.
N-(3’,5’-dimethoxycinnamoyl)-anthranilic acid: Similar structure but with different biological activities.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57061-75-3 |
|---|---|
Molekularformel |
C21H29N3O5 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-13-16(14-18(29-2)21(17)27)5-6-19(25)24-11-9-22(10-12-24)15-20(26)23-7-3-4-8-23/h5-6,13-14,27H,3-4,7-12,15H2,1-2H3/b6-5+ |
InChI-Schlüssel |
JCHKGYODLFQDEF-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


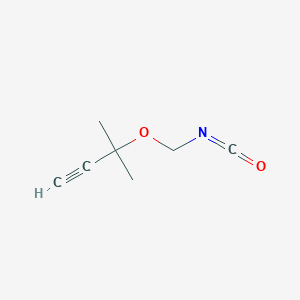

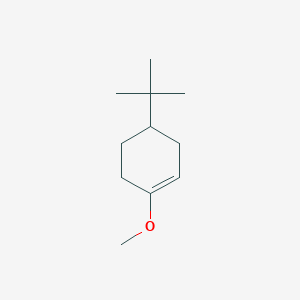

![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
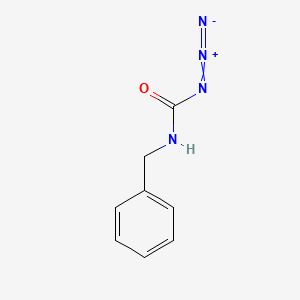
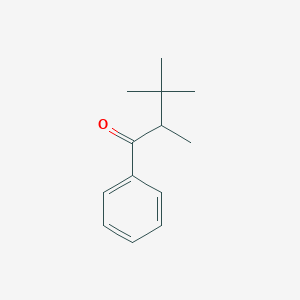
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
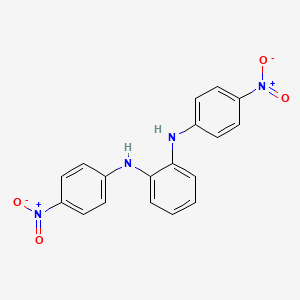


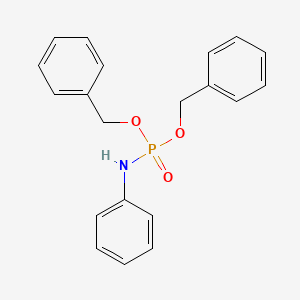
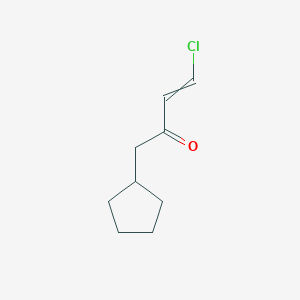
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
